molecular formula C40H24N8Zn B11929594 zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide

zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide

Cat. No.: B11929594
M. Wt: 682.1 g/mol
InChI Key: PZGANULLXCGPFZ-UHFFFAOYSA-N
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Description

Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide is a coordination compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide typically involves the reaction of zinc acetate dihydrate (Zn(OAc)2·2H2O) with 5,10,15,20-tetrapyridin-4-yl-2H-porphyrin (H2TPyP) in a solvent such as dimethylformamide (DMF). The reaction is often assisted by surfactants like cetyltrimethylammonium bromide (CTAB) to form well-defined microstructures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the surfactant-assisted synthetic route is a promising method for constructing highly organized three-dimensional organic microstructures of 5,10,15,20-tetrapyridin-4-yl-2H-porphyrin derivatives .

Chemical Reactions Analysis

Types of Reactions

Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide undergoes various chemical reactions, including coordination, oxidation, and substitution reactions. The compound can form coordination polymers through Zn-N axial coordination of the pyridyl ligands .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include zinc acetate, pyridine derivatives, and surfactants like CTAB. Reaction conditions often involve solvents such as DMF and chloroform, with temperature control being crucial for obtaining desired microstructures .

Major Products

The major products formed from these reactions include three-dimensional coordination polymer particles (CPPs) with different shapes and luminescent properties. These CPPs show stronger luminescence intensity compared to individual porphyrin molecules .

Mechanism of Action

The mechanism of action of zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide involves its ability to form coordination polymers through Zn-N axial coordination. This coordination leads to the formation of highly organized three-dimensional structures with enhanced luminescent properties. The compound’s interaction with biological molecules, such as DNA, also plays a role in its effectiveness as a photosensitizer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide is unique due to its ability to form highly organized three-dimensional coordination polymer particles with enhanced luminescent properties. This makes it particularly useful in applications requiring high surface area and luminescence, such as gas adsorption and sensor technologies .

Properties

Molecular Formula

C40H24N8Zn

Molecular Weight

682.1 g/mol

IUPAC Name

zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide

InChI

InChI=1S/C40H24N8.Zn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2

InChI Key

PZGANULLXCGPFZ-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=NC=C6)C=C5)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=NC=C9.[Zn+2]

Origin of Product

United States

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